molecular formula C12H18N2 B1271081 N-cyclohexyl-3-methylpyridin-2-amine CAS No. 88260-24-6

N-cyclohexyl-3-methylpyridin-2-amine

Cat. No.: B1271081
CAS No.: 88260-24-6
M. Wt: 190.28 g/mol
InChI Key: LKMFUVVVZFUIES-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-methylpyridin-2-amine ( 88260-24-6) is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . Its structure features a pyridine ring, a common scaffold in medicinal chemistry, which is substituted with a methyl group at the 3-position and a cyclohexylamino group at the 2-position . Pyridine and dihydropyridine derivatives are recognized as privileged structures in pharmaceutical research due to their resemblance to biological molecules like the NADH coenzyme . These core scaffolds are found in several blockbuster drugs and are instrumental in the synthesis of natural products and alkaloids . As such, this compound serves as a valuable building block or intermediate for researchers working in organic synthesis and medicinal chemistry, particularly in the development of novel pharmacologically active compounds . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMFUVVVZFUIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368274
Record name Cyclohexyl-(3-methyl-pyridin-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88260-24-6
Record name Cyclohexyl-(3-methyl-pyridin-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Conformational Analysis of N Cyclohexyl 3 Methylpyridin 2 Amine

Solid-State Structural Determination

The three-dimensional arrangement of N-cyclohexyl-3-methylpyridin-2-amine in the solid state is fundamental to understanding its physical properties. X-ray diffraction and the analysis of intermolecular forces are key to this characterization.

Single Crystal X-ray Diffraction Studies of this compound and its Complexes

Single crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and conformational details. While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, extensive studies on related aminopyridine derivatives allow for a detailed projection of its structural parameters.

The expected structural parameters are summarized in the table below, based on data from analogous compounds.

Table 1: Predicted Molecular Geometry Parameters for this compound

Parameter Atom(s) Involved Expected Value
Bond Length C-N (amino) ~1.36 Å
Bond Length C-N (pyridine ring) ~1.34 Å
Bond Length C-C (pyridine ring) ~1.39 Å
Bond Length C-C (cyclohexyl) ~1.53 Å
Bond Angle C-N-C (pyridine ring) ~117°
Bond Angle H-N-C (amino) ~119°
Dihedral Angle Pyridine (B92270) Ring - Cyclohexyl Ring Variable, dependent on packing

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N-H...N Hydrogen Bonding)

The crystal lattice of this compound is anticipated to be heavily influenced by hydrogen bonding. The molecule contains a hydrogen bond donor (the secondary amine N-H group) and a hydrogen bond acceptor (the pyridine ring nitrogen atom). This facilitates the formation of intermolecular N-H...N hydrogen bonds, a common and stabilizing interaction in related crystal structures. nih.govresearchgate.net

Solution-State Structural Characterization

Spectroscopic methods are essential for elucidating the structure and behavior of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H and ¹³C NMR, J-coupling analysis)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine, methyl, and cyclohexyl protons.

Pyridine Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm) are expected, corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. rsc.org The proton at C6, adjacent to the ring nitrogen, would appear at the lowest field. chemicalbook.com

N-H Proton: A broad signal, the chemical shift of which is dependent on solvent and concentration, would correspond to the amine proton.

Cyclohexyl Protons: A complex set of multiplets in the aliphatic region (typically δ 1.0-4.0 ppm) would arise from the eleven protons on the cyclohexyl ring. The methine proton attached to the nitrogen (N-CH) would be the most downfield of this group.

Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm) would correspond to the three protons of the methyl group on the pyridine ring. chemicalbook.com

J-coupling analysis would reveal connectivity, with typical ortho (~5-7 Hz) and meta (~2 Hz) couplings between the pyridine protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-H (C6) 7.9 - 8.1 Doublet of doublets (dd)
Pyridine-H (C4) 7.2 - 7.4 Doublet of doublets (dd)
Pyridine-H (C5) 6.5 - 6.7 Doublet of doublets (dd)
Amine-H (N-H) Variable (broad) Singlet (br)
Cyclohexyl-H (N-CH) 3.5 - 4.0 Multiplet (m)
Cyclohexyl-H (CH₂) 1.0 - 2.0 Multiplets (m)
Methyl-H (CH₃) 2.0 - 2.2 Singlet (s)

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 12 distinct signals, assuming free rotation allows for differentiation of all cyclohexyl carbons.

Pyridine Carbons: Five signals in the downfield region (δ 110-160 ppm) are expected. The carbon bearing the amino group (C2) would be highly deshielded. spectrabase.com

Cyclohexyl Carbons: Six signals in the aliphatic region (δ 25-60 ppm) would correspond to the carbons of the cyclohexyl ring.

Methyl Carbon: A single signal in the upfield region (δ ~18-20 ppm) is expected for the methyl carbon. spectrabase.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Pyridine C2 155 - 160
Pyridine C6 145 - 150
Pyridine C4 135 - 140
Pyridine C3 120 - 125
Pyridine C5 110 - 115
Cyclohexyl C1 (N-CH) 50 - 55
Cyclohexyl C2/C6 30 - 35
Cyclohexyl C3/C5 25 - 28
Cyclohexyl C4 24 - 26
Methyl C 18 - 20

Vibrational Spectroscopic Characterization (e.g., FT-IR Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies.

N-H Stretch: A sharp to moderately broad band is expected in the range of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration of a secondary amine. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methyl groups would appear just below 3000 cm⁻¹.

C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the pyridine ring.

N-H Bend: An absorption band around 1500-1600 cm⁻¹ is characteristic of the N-H bending vibration.

C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
C-H Stretch Aromatic (Pyridine) 3000 - 3100
C-H Stretch Aliphatic (Cyclohexyl, Methyl) 2850 - 2960
C=C, C=N Stretch Pyridine Ring 1400 - 1650
N-H Bend Secondary Amine 1500 - 1600
C-N Stretch Amine 1250 - 1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and deduce structural information from fragmentation patterns. The molecular formula for this compound is C₁₂H₁₈N₂, giving it a molecular weight of 190.28 g/mol . scbt.com

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z of 190. Due to the presence of two nitrogen atoms, this peak adheres to the nitrogen rule (an even molecular weight corresponds to an even number of nitrogen atoms).

The fragmentation pattern is likely dominated by α-cleavage, which is characteristic of amines. libretexts.org This involves the cleavage of a C-C bond adjacent to the nitrogen atom.

Loss of Cyclohexyl: Cleavage of the N-cyclohexyl bond would result in a fragment corresponding to the 3-methylpyridin-2-amine cation at m/z 107.

Alpha-Cleavage within the Ring: Cleavage of the C-C bond within the cyclohexyl ring adjacent to the nitrogen would lead to the loss of a C₅H₁₀ radical, resulting in a prominent ion at m/z 108.

Loss of Methyl: Loss of the methyl radical from the pyridine ring could produce an ion at m/z 175.

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Identity of Lost Neutral
190 [C₁₂H₁₈N₂]⁺ Molecular Ion
175 [C₁₁H₁₅N₂]⁺ CH₃
108 [C₇H₈N₂]⁺ C₅H₁₀
107 [C₆H₇N₂]⁺ C₆H₁₁

Conformational Landscape and Dynamics

The conformational flexibility of this compound is a critical determinant of its chemical behavior and interactions. This flexibility arises from the rotational freedom around the bond linking the two main moieties and the inherent dynamic nature of the cyclohexane (B81311) ring. A thorough analysis of its conformational landscape involves understanding the interplay of these motions and the stabilizing or destabilizing effects of various intramolecular forces.

Analysis of Rotational Isomers and Torsional Arrangements within the N-cyclohexyl and Pyridin-2-amine Moieties

The structure of this compound allows for multiple sources of conformational isomerism. The primary sources are the puckering of the cyclohexane ring and the rotation around the C-N bond connecting the ring to the exocyclic amine group.

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain, representing the most stable arrangement. libretexts.orglibretexts.org In this chair form, the substituent can occupy either an axial or an equatorial position. Due to steric hindrance, substituents larger than hydrogen generally favor the equatorial orientation to avoid unfavorable 1,3-diaxial interactions. libretexts.org Given the bulk of the 3-methylpyridin-2-amine group, it is expected to have a strong preference for the equatorial position.

Other, less stable conformations of the cyclohexane ring, such as the boat and twist-boat, exist as intermediates during the process of ring inversion, also known as a chair flip. libretexts.orglibretexts.org The twist-boat conformation is more stable than the pure boat form as it alleviates some steric strain. libretexts.org

Rotation around the C(pyridine)-N(amine) and N(amine)-C(cyclohexyl) bonds gives rise to different rotational isomers or rotamers. The orientation of the lone pair on the amine nitrogen relative to the adjacent C-H bonds of the cyclohexane ring can be described by torsional angles. Computational studies on cyclohexylamine (B46788) show three energy minima corresponding to trans (Lp-N–C–H = 180°) and gauche (Lp-N–C–H = ±60°) conformations. core.ac.uk For an equatorial cyclohexylamine, these minima have very similar energy levels, while for the axial isomer, the trans conformation is slightly more stable. core.ac.uk The orientation of the pyridin-2-amine ring relative to the cyclohexyl group is also subject to torsional strain, which, along with steric effects from the 3-methyl group, will dictate the most stable rotational arrangement.

Conformational FeatureDescriptionExpected Predominant Form
Cyclohexane Ring PuckerThe three-dimensional shape of the cyclohexane ring.Chair Conformation
Substituent PositionOrientation of the 3-methylpyridin-2-amine group on the cyclohexane ring.Equatorial
N-Cyclohexyl TorsionRotation around the N(amine)-C(cyclohexyl) bond, defined by the nitrogen lone pair and adjacent C-H bonds.Mixture of trans and gauche rotamers

Investigation of Low-Energy Conformations and Interconversion Barriers (e.g., Hindered Rotation)

The global low-energy conformation of this compound is overwhelmingly likely to be the one where the cyclohexane ring is in a chair form and the bulky 3-methylpyridin-2-amine substituent occupies an equatorial position. This arrangement minimizes both torsional strain within the ring and steric repulsion between the substituent and the axial hydrogens on the same side of the ring. libretexts.org The axial conformer, by contrast, is significantly destabilized by these 1,3-diaxial interactions.

Cyclohexane and its derivatives are not static; they undergo rapid conformational interconversion at room temperature, most notably the "chair flip" or ring inversion. libretexts.orgnih.gov This process converts one chair conformation into the other, causing equatorial substituents to become axial and vice versa. This interconversion proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations. libretexts.org The half-chair is typically the transition state for the chair-to-twist-boat conversion. libretexts.org For cyclohexane itself, the activation energy for the chair flip is approximately 10-11 kcal/mol (around 45 kJ/mol). libretexts.org The presence of substituents can alter this barrier, but it remains a low enough barrier to allow for rapid exchange at ambient temperatures. nih.govresearchgate.net

Conformation / Transition StateRelative Energy (kJ/mol) - Typical for CyclohexaneKey Strain Features
Chair0Lowest energy; minimal angle and torsional strain. libretexts.org
Twist-Boat~23More stable than boat; reduced flagpole interactions and torsional strain. libretexts.org
Boat~30Torsional strain from eclipsed bonds and steric strain from "flagpole" hydrogens.
Half-Chair~45Transition state; significant angle and torsional strain. libretexts.org

Characterization of Intramolecular Non-Covalent Interactions

The stability of different conformers of this compound is governed by a delicate balance of intramolecular non-covalent interactions. bohrium.com These interactions can be either attractive or repulsive and play a crucial role in defining the preferred three-dimensional structure.

Steric Repulsion (van der Waals forces): This is a dominant repulsive force. The most significant steric interaction in the axial conformer would be the 1,3-diaxial repulsion between the pyridin-2-amine moiety and the two axial hydrogens at the C3 and C5 positions of the cyclohexane ring. This steric crowding is the primary reason for the strong preference for the equatorial conformer. libretexts.org

Intramolecular Hydrogen Bonding: A potential stabilizing interaction exists in the form of an intramolecular hydrogen bond between the hydrogen atom of the secondary amine (N-H) and the nitrogen atom of the pyridine ring. This type of N-H···N interaction can lead to the formation of a pseudo-five- or six-membered ring, depending on the torsional arrangement, which can significantly stabilize a particular rotamer. The geometry and strength of this bond would depend on the relative orientation of the two moieties. Similar N-H···N hydrogen bonds are known to be key stabilizing forces in complexes involving pyridine. nih.gov

The interplay of these forces determines the precise geometry of the molecule. For instance, the formation of an intramolecular hydrogen bond might favor a specific torsional angle around the C-N bonds, even if it introduces a minor steric clash, demonstrating the complex nature of conformational preferences.

Interaction TypeDescriptionEffect on Conformation
Steric Repulsion (1,3-Diaxial)Repulsive van der Waals forces between an axial substituent and other axial groups on the same side of the ring.Strongly destabilizes the axial conformer, favoring the equatorial position. libretexts.org
Intramolecular Hydrogen BondAn attractive interaction between the amine hydrogen (donor) and the pyridine nitrogen (acceptor).Can stabilize specific rotamers by locking the torsional angle. nih.gov
Torsional StrainRepulsion between electron clouds of bonds on adjacent atoms.Influences the preferred staggered arrangements around the C-N bonds. core.ac.uk

Computational and Theoretical Chemistry of N Cyclohexyl 3 Methylpyridin 2 Amine

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods model the electronic structure and energy of N-cyclohexyl-3-methylpyridin-2-amine, offering a detailed view of its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbital Analysis (e.g., LUMO), and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its geometric and electronic structure. researchgate.netresearchgate.net

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of its stability and reactivity. mdpi.comresearchgate.net

Table 1: Quantum Chemical Descriptors Derived from DFT This table illustrates typical quantum chemical descriptors calculated for a molecule like this compound using DFT. The values are representative for this class of compounds.

Parameter Formula Description
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity.
Ionization Potential (I) -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) (I + A) / 2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; a measure of the molecule's polarizability.

Prediction of Theoretical Spectroscopic Data (e.g., IR, NMR)

Computational methods can accurately predict spectroscopic data, which is invaluable for the structural confirmation of synthesized compounds. DFT calculations are commonly used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequencies can be computed and compared with experimental IR spectra to assign specific absorption bands to the corresponding molecular vibrations. researchgate.net For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the theoretical chemical shifts of ¹H and ¹³C atoms. researchgate.netresearchgate.net These predicted spectra serve as a powerful tool for validating experimentally obtained data and ensuring the correct structural assignment of this compound.

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts This table presents a hypothetical comparison between predicted and experimental chemical shifts for key carbon atoms in this compound, demonstrating the utility of theoretical calculations.

Carbon Atom Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 (Pyridine) 159.5 159.2
C3 (Pyridine) 120.1 119.8
C4 (Pyridine) 138.0 137.7
C5 (Pyridine) 115.3 115.1
C6 (Pyridine) 148.2 148.0
C1' (Cyclohexyl) 53.4 53.1

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules. These techniques are crucial in fields like drug discovery for predicting how a molecule might behave in a biological system.

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target. nih.govmdpi.com This method involves placing the ligand into the binding site of a receptor and calculating the binding affinity, typically expressed as a docking score in kcal/mol. The results help to elucidate the binding mode, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues, and estimate the strength of the ligand-receptor complex. mdpi.comresearchgate.net Such studies are foundational for understanding the molecule's potential as a therapeutic agent by predicting its interaction with specific biological targets. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, allowing researchers to assess the conformational stability of this compound and the stability of its binding mode within a receptor's active site. These simulations can reveal how factors like the cyclohexyl group influence the molecule's rigidity and how it adapts to the binding pocket, providing a more realistic and detailed understanding of the interaction dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Property-Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (physicochemical properties) to a specific activity. For a series of analogs of this compound, a QSAR model could be developed to predict the biological activity of new, untested compounds based on their structural features. This approach is highly valuable in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies This table lists typical descriptors that would be calculated for this compound in a QSAR analysis to correlate its structure with biological activity.

Descriptor Description
Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.
LogP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.
Number of Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (N, O).
Number of Hydrogen Bond Acceptors The number of electronegative atoms (N, O) with lone pairs.

Computational Design of Molecular Scaffolds and Ligands

The design of novel molecular scaffolds and ligands is a cornerstone of modern drug discovery and materials science. Computational chemistry offers powerful tools to predict and refine the properties of molecules like this compound, guiding synthetic efforts and reducing the need for extensive empirical screening. By utilizing computational methods, researchers can explore the vast chemical space to design molecules with desired characteristics.

The process of computational design often involves the creation of a molecular scaffold which can be systematically modified to optimize interactions with a biological target or to achieve specific physicochemical properties. For instance, the this compound structure, with its pyridine (B92270) ring, can serve as a versatile scaffold. The cyclohexyl and methyl groups can be computationally modified to explore effects on solubility, binding affinity, and metabolic stability.

Illustrative Example of Scaffold Modification:

Starting with the core this compound scaffold, computational models can predict the impact of various substitutions. The goal is to enhance a hypothetical interaction with a target protein.

Modification on ScaffoldPredicted Change in Binding Affinity (kcal/mol)Predicted Change in Solubility (logS)
Substitution of cyclohexyl with tert-butyl-1.2+0.5
Addition of a hydroxyl group to the cyclohexyl ring+2.5+1.8
Replacement of the methyl group with a trifluoromethyl group-0.8-1.2
Introduction of a fluorine atom on the pyridine ring+0.3-0.2

This data is illustrative and intended to represent the type of output generated from computational design studies.

These predictive models leverage force fields and quantum mechanics to calculate the energies of different conformations and interaction energies with a target. mdpi.com This allows for a rational, structure-based design approach, prioritizing the synthesis of compounds with the highest probability of success.

Atom in Molecules (AIM) and Non-Covalent Interactions (NCI) Theories for Intermolecular Analysis

The theory of Atoms in Molecules (AIM) and the analysis of Non-Covalent Interactions (NCI) are quantum mechanical methods that provide profound insights into the chemical bonding and intermolecular forces that govern molecular systems. researchgate.net These analyses are crucial for understanding how this compound might interact with other molecules, such as biological macromolecules or other components in a material.

AIM theory, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. By analyzing critical points in the electron density, one can identify and characterize different types of chemical bonds, including covalent bonds and weaker non-covalent interactions. For this compound, AIM analysis could elucidate the nature of intramolecular hydrogen bonds and other stabilizing interactions.

NCI analysis is a visualization technique that highlights regions of non-covalent interactions in real space. It is particularly useful for identifying and characterizing van der Waals forces, hydrogen bonds, and steric clashes. In the context of this compound, NCI plots would reveal the regions of the molecule most likely to engage in intermolecular interactions. For example, the nitrogen atoms of the pyridine ring and the amino group are potential hydrogen bond acceptors and donors, respectively. mdpi.com The cyclohexyl and methyl groups would primarily engage in van der Waals interactions.

Key Parameters from AIM/NCI Analysis:

Interaction TypeElectron Density (ρ) at Bond Critical Point (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
Intramolecular N-H···N (hypothetical)0.025+0.085
C-H···π interaction (hypothetical)0.010+0.030
van der Waals contact (cyclohexyl)0.005+0.015

This data is illustrative and represents typical values obtained from AIM and NCI analyses for characterizing non-covalent interactions.

The sign of the Laplacian of the electron density (∇²ρ) helps to distinguish between shared-shell interactions (covalent bonds, ∇²ρ < 0) and closed-shell interactions (non-covalent interactions, ∇²ρ > 0). The magnitude of the electron density (ρ) at the bond critical point correlates with the strength of the interaction. researchgate.net Through these sophisticated computational tools, a detailed map of the intermolecular interaction potential of this compound can be constructed, guiding its application in various scientific fields. The study of non-covalent interactions is fundamental to understanding the structure and function of nucleic acids and other biological systems. mdpi.com

Chemical Reactivity and Mechanistic Investigations of N Cyclohexyl 3 Methylpyridin 2 Amine

Fundamental Reactivity Patterns of the Pyridin-2-amine Functionality

The reactivity of N-cyclohexyl-3-methylpyridin-2-amine is fundamentally dictated by the electronic and steric properties of its pyridin-2-amine core. This functionality possesses two primary sites for chemical interaction: the lone pair of electrons on the endocyclic pyridine (B92270) nitrogen atom and the lone pair on the exocyclic amino nitrogen. This dual-site reactivity allows 2-aminopyridine (B139424) derivatives to act as versatile ligands, particularly bidentate chelating agents, in coordination chemistry. For example, 2-aminopyridines react with ruthenium carbonyl complexes like [Ru₃(CO)₁₂] to form hydrido trinuclear clusters, demonstrating their capacity to coordinate with transition metals. rsc.org

The amino group imparts nucleophilic character to the molecule. The pyridine ring can undergo nucleophilic substitution, most classically via the Chichibabin reaction, which installs an amino group at the C2 position. ntu.edu.sg The efficiency of reactions involving the 2-aminopyridine moiety is sensitive to the nature of substituents on both the pyridine ring and the exocyclic amine. rsc.org Yields in synthetic procedures are often dependent on the electronic properties of these substituents; electron-withdrawing groups on the pyridine ring can enhance reactivity in certain transformations, while electron-donating groups may have the opposite effect. nih.gov Furthermore, the presence of sterically demanding groups can significantly influence reaction outcomes by hindering the approach of reagents to the reactive centers. nih.gov

While 2-hydroxypyridines exist in significant equilibrium with their pyridone tautomer, the corresponding imine tautomer is considered less important for the 2-aminopyridine structure. wikipedia.org The bifunctional nature of the 2-aminopyridine scaffold also allows it to participate in catalysis itself. wikipedia.org

Catalytic Transformations Involving this compound

While specific organocatalytic applications of this compound are not extensively detailed in the literature, the broader class of chiral amines and aminopyridines is integral to the field of asymmetric catalysis. The basic nitrogen centers in its structure could theoretically allow it to function as a Brønsted base catalyst. If a chiral center were present in the molecule, it could be explored for applications in asymmetric synthesis, such as in the enantioselective synthesis of complex molecules like tetrahydroisoquinolines via transfer hydrogenation. mdpi.com Asymmetric catalysis often relies on the formation of transient chiral intermediates, such as enamines or iminium ions, a role that appropriately substituted aminopyridines could fulfill.

The this compound structure is well-suited to act as a ligand in transition metal catalysis, particularly with ruthenium. The reaction of 2-aminopyridine derivatives with triruthenium dodecacarbonyl, [Ru₃(CO)₁₂], yields trinuclear ruthenium clusters, with the aminopyridinate acting as a bridging ligand. rsc.org The substituents on the aminopyridine, such as the cyclohexyl and methyl groups, have been noted to influence the fluxionality and properties of the resulting metal complexes. rsc.org

Ruthenium complexes are widely used as catalysts for amination and alkylation reactions. These catalysts can facilitate transformations such as the N-methylation of amines using methanol (B129727) or the conversion of primary amines to secondary amines. organic-chemistry.org Ruthenium-catalyzed direct asymmetric reductive amination is another important transformation for accessing chiral amines. acs.org The involvement of this compound in such catalytic systems could occur in two ways: either as a substrate undergoing amination or alkylation, or as an ancillary ligand that modulates the steric and electronic environment of the ruthenium center, thereby influencing the catalyst's activity and selectivity.

Table 1: Examples of Ruthenium-Catalyzed Reactions Involving Amine Substrates

Reaction TypeCatalyst System ExampleSubstrate ClassProduct ClassReference
N-Alkylation[Ru(p-cymene)Cl₂]₂ / Bidentate Phosphine (B1218219)Primary/Secondary AminesSecondary/Tertiary Amines organic-chemistry.org
Asymmetric Reductive AminationRu(2-hydroxynicotinate)₂{(R)-binap}α-Alkoxy KetonesChiral Primary Amines acs.org
C-H AminationRuthenium(II) ComplexesAroylsilanesImidobenzoylsilanes rsc.org
Ligand Formation[Ru₃(CO)₁₂]2-AminopyridinesTrinuclear Ruthenium Clusters rsc.org

N-Alkylation: The exocyclic secondary amine of this compound is nucleophilic and can undergo N-alkylation with alkyl halides. A common mechanistic challenge in amine alkylation is overalkylation, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine. wikipedia.orgmasterorganicchemistry.com This can lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.org Mechanistic strategies to achieve selective monoalkylation have been developed. One such approach involves the use of N-aminopyridinium salts, which upon deprotonation form highly nucleophilic ylide intermediates that react with alkyl halides. The resulting N-alkylated pyridinium (B92312) salt is significantly less nucleophilic, thus preventing subsequent reactions. nih.gov

Stereoretention: Reaction mechanisms that proceed with stereoretention—the preservation of the stereochemical configuration at a chiral center—are highly specific. In standard N-alkylation reactions involving an Sₙ2 mechanism at a chiral alkyl halide, an inversion of configuration is expected. Achieving stereoretention would require a different mechanistic pathway, such as a double inversion or a less common front-side attack mechanism. The specific conditions and reactants would determine if such a pathway is accessible for this compound.

Steric Effects: The reactivity of this compound is significantly influenced by steric hindrance. The bulky N-cyclohexyl group and the adjacent 3-methyl group impede the approach of reactants to both the exocyclic and endocyclic nitrogen atoms. Steric effects are known to be a critical factor in the reactivity of amines and pyridine derivatives. researchgate.net For instance, the nucleophilicity of an amine is highly sensitive to steric bulk; increasing the size of substituents on or near the nitrogen atom decreases its reactivity as a nucleophile more significantly than it decreases its basicity. masterorganicchemistry.com This is because nucleophilic attack requires approach to a sterically restricted carbon atom, whereas basicity involves abstracting a sterically accessible proton. masterorganicchemistry.com Studies on substituted pyridines have shown that increasing the steric requirements of an alkyl substituent at the 2-position dramatically decreases the stability of adducts formed with Lewis acids. researchgate.net Therefore, the cyclohexyl and methyl groups in this compound are expected to lower its nucleophilicity and modulate its coordination behavior with metal centers.

Table 2: Influence of Steric Hindrance on Amine Reactivity

FeatureBasicityNucleophilicityRationaleReference
Steric Hindrance Less SensitiveHighly SensitiveNucleophilic attack on carbon is more sterically demanding than proton abstraction. masterorganicchemistry.com
Example (Alkylpyridines) Relatively stable adductsDecreased reaction rates and adduct stabilityBulky groups (e.g., 2-isopropyl, 2-t-butyl) clash with the reaction partner. researchgate.net

Stability Studies and Degradation Pathways

Specific experimental studies on the stability and degradation of this compound are not widely documented. However, potential degradation pathways can be inferred from the chemical nature of its functional groups. The 2-aminopyridine core is generally a stable aromatic system. Potential degradation pathways would likely involve the modification of the secondary amine functionality.

A significant transformation for N-alkyl amines is N-dealkylation, which involves the cleavage of the carbon-nitrogen bond. nih.gov This process can occur under various chemical, catalytic, or metabolic conditions. For this compound, this would result in the removal of the cyclohexyl group to yield 3-methylpyridin-2-amine. Chemical methods for N-dealkylation often employ reagents like cyanogen (B1215507) bromide (in the von Braun reaction) or chloroformates, which convert the tertiary or secondary amine into a carbamate (B1207046) intermediate that can then be hydrolyzed to the dealkylated amine. nih.gov Other potential degradation pathways could include oxidation of the secondary amine or the pyridine ring under strong oxidizing conditions.

Coordination Chemistry and Ligand Properties of N Cyclohexyl 3 Methylpyridin 2 Amine

N-cyclohexyl-3-methylpyridin-2-amine as a Ligand in Metal Complexes

This compound functions as a versatile N-donor ligand in the formation of metal complexes. While specific complexes with this exact ligand are not extensively documented in the provided search results, the coordination chemistry of the closely related ligand, 2-amino-3-methylpyridine (B33374), provides significant insights. Aminopyridine ligands readily coordinate with various transition metals, and the nature of the substituents on the ligand plays a crucial role in determining the properties of the resulting metal complexes. The presence of both a pyridine (B92270) ring nitrogen and an exocyclic amino group allows for chelation, a key feature in its role as a ligand.

Characterization of Coordination Modes and Metal Chelation

The way this compound binds to a metal center can be characterized by identifying the donor atoms, understanding the stereochemical arrangement, and observing the formation of larger structures.

Donor Atom Identification (e.g., Pyridine Nitrogen, Amine Nitrogen)

The primary donor atoms in this compound are the nitrogen atom of the pyridine ring and the nitrogen of the exocyclic amine group. This dual-donor capability allows the ligand to act as a bidentate chelate, forming a stable five-membered ring with the metal ion. In complexes of the related 2-amino-3-methylpyridine, coordination primarily occurs through the endocyclic (pyridine) nitrogen. However, the exocyclic amino group can also participate in coordination, acting as a bridge between two metal ions. mdpi.com

Formation of Polymeric Coordination Structures and Coordination Polymers

Aminopyridine ligands have been shown to facilitate the formation of coordination polymers, which are extended structures of metal centers linked by bridging ligands. nih.govmdpi.com For instance, 2-amino-3-methylpyridine, when coordinated to silver(I), forms a polymeric structure where the ligand bridges two metal ions through its endocyclic nitrogen and exocyclic amino group. mdpi.com The nitrate (B79036) anion also plays a role in stabilizing the resulting two-dimensional polymeric network. mdpi.com This ability to form extended structures is a key feature of the coordination chemistry of aminopyridines.

Influence of Ligand Architecture on Coordination Sphere Properties

The specific structure of a ligand, including its steric bulk and electronic properties, has a profound impact on the coordination environment of the metal center.

Steric and Electronic Tuning of Metal Centers via Aminopyridine Ligands

The substituents on an aminopyridine ligand allow for the fine-tuning of the steric and electronic properties of the metal center. nih.govmdpi.com The cyclohexyl group on this compound is sterically demanding and can influence the coordination number and geometry of the complex by limiting the number of other ligands that can bind to the metal. The methyl group on the pyridine ring has an electron-donating effect, which can increase the electron density on the pyridine nitrogen and enhance its donor capability, thereby strengthening the metal-ligand bond. The ability to modify these steric and electronic factors is crucial for designing metal complexes with specific catalytic or material properties. nih.gov

Development of Chiral Ligands based on Aminopyridine Frameworks

The aminopyridine scaffold represents a significant and versatile platform in the design of chiral ligands for asymmetric catalysis. The strategic placement of substituents on both the pyridine ring and the amino group allows for the fine-tuning of steric and electronic properties, which is crucial for achieving high levels of stereocontrol in catalytic transformations. The development of chiral ligands derived from the this compound framework is an area of growing interest, building upon the successes of related aminopyridine-based ligands.

The core structure of this compound offers several advantageous features for ligand design. The pyridine nitrogen and the exocyclic amino nitrogen can act as a bidentate chelate, forming stable complexes with a variety of transition metals. The 3-methyl group on the pyridine ring introduces a degree of steric hindrance and can influence the electronic properties of the pyridine nitrogen. The N-cyclohexyl group provides significant steric bulk, which can be instrumental in creating a well-defined chiral pocket around the metal center, thereby directing the stereochemical outcome of a catalyzed reaction.

The development of chiral ligands from this framework typically involves the introduction of a chiral center. This can be achieved through several synthetic strategies. One common approach is the use of a chiral auxiliary attached to the aminopyridine backbone. For instance, chiral phosphine (B1218219) groups can be introduced to create P,N-ligands, which have proven to be highly effective in asymmetric hydrogenation reactions. The synthesis of such ligands often starts from a chiral precursor, which is then coupled with the aminopyridine moiety.

Another strategy involves the use of a chiral amine in the initial synthesis of the aminopyridine derivative. While this compound itself is achiral, related chiral aminopyridine ligands have been synthesized using chiral amines, such as those derived from natural products or prepared through asymmetric synthesis. These ligands have been successfully applied in a range of enantioselective reactions, including Henry reactions and allylic substitutions.

The performance of these chiral aminopyridine-based ligands is highly dependent on the nature of the metal center, the substrate, and the reaction conditions. Research in this area often involves the screening of a library of ligands with systematic variations in their structure to identify the optimal catalyst for a specific transformation.

Below are illustrative data tables showcasing the application of analogous chiral aminopyridine-based ligands in asymmetric catalysis. These examples highlight the potential of chiral ligands derived from the this compound framework.

Table 1: Application of Chiral Pyridine-Aminophosphine Ligands in Asymmetric Hydrogenation

EntrySubstrateLigandCatalystSolventTemp (°C)Time (h)Conv. (%)ee (%)Ref.
1Methyl (Z)-α-acetamidocinnamate(S)-L1[Rh(COD)L1]BF4CH2Cl22512>9998 rsc.org
2Dimethyl itaconate(S)-L1[Rh(COD)L1]BF4CH2Cl22512>9996 rsc.org
3(E)-1,2-diphenylpropene(R)-L2[Ir(COD)L2]BARFToluene30249895 rsc.org
42-phenylquinoline(R)-L2[Ir(COD)L2]BARFToluene3024>9992 rsc.org

This table is illustrative and based on data for analogous chiral pyridine-aminophosphine ligands.

Table 2: Enantioselective Copper(II)-catalyzed Henry Reaction with a Chiral Iminopyridine Ligand

EntryAldehydeNitroalkaneLigandBaseSolventYield (%)ee (%)Ref.
1BenzaldehydeNitromethaneL3Et3NTHF8592 scholaris.ca
24-NitrobenzaldehydeNitromethaneL3Et3NTHF9295 scholaris.ca
32-NaphthaldehydeNitromethaneL3Et3NTHF8890 scholaris.ca
4CyclohexanecarboxaldehydeNitromethaneL3Et3NTHF7588 scholaris.ca

This table is illustrative and based on data for a chiral iminopyridine ligand, demonstrating the potential of related aminopyridine frameworks in asymmetric catalysis.

The continued exploration and development of chiral ligands based on the this compound framework hold significant promise for the advancement of asymmetric catalysis, offering new tools for the efficient and selective synthesis of chiral molecules.

Advanced Studies in Biological Interaction Mechanisms in Vitro and Molecular Level

Molecular Target Identification and Characterization

Research into N-cyclohexyl-3-methylpyridin-2-amine and its structural analogs has identified key molecular targets within pathogenic bacteria, particularly Mycobacterium tuberculosis (Mtb). The primary targets identified for this class of compounds are essential enzymes for bacterial survival, making them attractive for therapeutic development.

One of the principal molecular targets is the serine/threonine protein kinase B (PknB) from M. tuberculosis. nih.gov PknB is essential for the growth and survival of the bacterium. nih.gov The kinase domain of PknB shares less than 30% similarity with human kinases, which presents an opportunity for developing selective inhibitors that would minimize effects on the human host. nih.gov The inhibition of PknB is considered a promising therapeutic strategy for treating tuberculosis, especially with the rise of multi-drug resistant strains. nih.gov Studies on related aminopyrimidine structures have shown that these compounds can achieve selectivity for mycobacterial kinases over human kinases. nih.govnih.gov For instance, a class of novel aminopyrimidine inhibitors demonstrated a 3-fold improvement in specificity over the human kinome while retaining PknB activity. nih.gov

Another significant molecular target identified for the broader class of pyridine-2-methylamine derivatives is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an inner membrane protein that plays an indispensable role in transporting mycolic acids, which are vital components of the Mtb cell wall. nih.gov Its essentiality for the viability of M. tuberculosis makes it a well-validated target for new anti-TB agents. nih.gov Structural analyses of MmpL3 in complex with inhibitors have revealed a common binding mode, suggesting that compounds targeting this protein can interfere with proton transportation crucial for its function. nih.gov

Ligand-Receptor Binding Interactions

Detailed kinetic and thermodynamic data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the direct binding of this compound to its molecular targets are not extensively detailed in the available literature.

Molecular docking studies on related pyridine-2-methylamine derivatives have provided significant insights into their binding mode within the active site of MmpL3. nih.gov These analyses show that the compounds fit successfully into the active pocket of the enzyme. nih.gov

Key interactions observed include:

Hydrogen Bonding : A crucial hydrogen bond is formed between a nitrogen atom in the N-heterocycle of the inhibitor and the carboxyl group of the amino acid residue D645. nih.gov This interaction is critical as it is believed to block essential Asp-Tyr hydrogen bonds (Y256–D646; Y257–D645), thereby disrupting the proton transport mechanism of MmpL3. nih.gov

π-π Stacking : The pyridine-2-methylamine core maintains a π-π stacking interaction with the tyrosine residue Y646. nih.gov

Hydrophobic Interactions : The inhibitors also engage in significant hydrophobic interactions within two important regions of the binding pocket, designated S1 and S2. nih.gov The S1 pocket involves residues such as F260, S293, and F649, while the S2 pocket includes I249, I297, V638, G641, L642, and L686. nih.gov The N-heterocycle portion of the ligand interacts with the S1 pocket. nih.gov

These detailed interactions at the molecular level explain the binding affinity and inhibitory action of this class of compounds against MmpL3.

Information regarding the enantiomeric selectivity of this compound in its biological interactions is not specified in the reviewed scientific literature.

Enzyme and Receptor Modulation Mechanisms

Derivatives containing the cyclohexyl-amine moiety have been identified as potent inhibitors of Protein Kinase B (PknB). In studies involving substituted aminopyrimidines, which share structural similarities, compounds featuring a cyclohexyl group demonstrated significant enzyme affinity. nih.govresearchgate.net For example, a cyclohexyl derivative (compound 8h in a referenced study) showed a high affinity for PknB with an IC₅₀ value of 84 nM. nih.govresearchgate.net

These inhibitors were also evaluated for their selectivity against other M. tuberculosis kinases. The findings revealed that while they are potent against PknB, they typically exhibit cross-affinity with PknF but only modest inhibition of PknG. nih.gov Achieving selectivity against human kinases is a critical aspect of development, and aminopyrimidine inhibitors have been successfully designed to reduce activity against human targets like cyclin-dependent kinases (Cdks), thereby improving their specificity profile. nih.gov

Inhibitory Activity of a Cyclohexyl-Containing Aminopyrimidine Analog Against Protein Kinase B (PknB)
CompoundStructure DescriptionTarget EnzymeIC₅₀ (nM)Reference
Compound 8hAminopyrimidine with a cyclohexyl substituentPknB84 nih.govresearchgate.net

Sigma Receptor Ligand Activity (e.g., σ(1) Agonist, σ(2) Antagonist)

While direct binding affinity data for this compound at sigma (σ) receptors are not extensively documented in publicly available literature, the structural components of the molecule suggest a potential for interaction with these receptors. The 2-aminopyridine (B139424) scaffold is a key feature in a number of compounds that have been investigated as sigma receptor ligands. For instance, research into derivatives of the high-affinity σ(2) agonist PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine) has explored the replacement of its tetralin group with a 2-aminopyridine moiety. This modification was aimed at reducing lipophilicity, which in turn could modulate the functional activity at the σ(2) receptor, potentially leading to antagonist properties.

Studies on these 2-aminopyridine derivatives have revealed that they can exhibit high affinity for both σ(1) and σ(2) receptor subtypes. Interestingly, these compounds have been reported to display a mixed pharmacological profile, acting as agonists at the σ(1) receptor while behaving as antagonists at the σ(2) receptor. This dual activity is of significant interest in medicinal chemistry.

The presence of a cyclohexyl group on the amino function of this compound is also noteworthy. The N-cyclohexylpiperazine moiety is a well-established pharmacophore for high-affinity σ(2) receptor ligands. researchgate.net Although the core of the molecule is a pyridine (B92270) and not a piperazine, the bulky, lipophilic cyclohexyl group is a common feature in many potent sigma receptor ligands.

Given these structural similarities, it is plausible that this compound could exhibit affinity for one or both sigma receptor subtypes. Hypothetical binding affinities, based on the activities of structurally related compounds, are presented in Table 1.

Table 1: Hypothetical Sigma Receptor Binding Affinities for this compound

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
σ(1)50 - 200Agonist
σ(2)20 - 100Antagonist

Note: The data in this table are hypothetical and are intended to be illustrative of potential activities based on the pharmacology of structurally related 2-aminopyridine and N-cyclohexyl-containing compounds. Further experimental validation is required.

Modulation of Intracellular Signaling Pathways (e.g., NFκB Pathway, MAPK Cascade)

Direct evidence for the modulation of intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade by this compound is not currently available in the scientific literature. However, the potential for such modulation can be inferred from the activities of other compounds that target the same biological systems, namely sigma receptors.

The NF-κB signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. nih.gov Similarly, the MAPK cascade is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. nih.gov Both pathways have been shown to be modulated by ligands of the sigma receptors. For example, σ(1) receptor activation has been linked to the modulation of inflammatory responses, which are often mediated by the NF-κB pathway.

Should this compound indeed possess activity at sigma receptors as hypothesized, it could indirectly influence these downstream signaling cascades. For instance, as a potential σ(1) receptor agonist, it might exert anti-inflammatory effects through the downregulation of NF-κB activation. Conversely, its potential antagonist activity at the σ(2) receptor could have implications for cell proliferation and survival, processes in which the MAPK pathway plays a significant role.

Further research, including in vitro cell-based assays, would be necessary to determine if this compound directly or indirectly modulates the NF-κB and MAPK signaling pathways.

Voltage-Gated Potassium Channel Modulation

The aminopyridine scaffold is a well-known pharmacophore for the blockade of voltage-gated potassium (Kv) channels. nih.gov The most studied member of this class is 4-aminopyridine (B3432731), a non-selective Kv channel blocker. nih.gov However, other isomers, including 2-aminopyridine derivatives, have also been investigated for their effects on these ion channels.

While there is no specific data on the activity of this compound at Kv channels, its 2-aminopyridine core suggests that it may possess inhibitory properties. The substitution at the amino group with a cyclohexyl moiety and the presence of a methyl group at the 3-position of the pyridine ring would be expected to influence both the potency and selectivity of the compound for different Kv channel subtypes. For example, a related compound, 3-fluoro-5-methylpyridin-4-amine, has been characterized as a novel Kv channel blocker. nih.gov

The potential for this compound to act as a Kv channel blocker warrants experimental investigation. Table 2 presents hypothetical IC50 values for the inhibition of representative Kv channel subtypes, based on the general activity of aminopyridine derivatives.

Table 2: Hypothetical Voltage-Gated Potassium Channel Inhibitory Activity of this compound

Kv Channel SubtypeInhibitory Concentration (IC50, µM)
Kv1.1100 - 500
Kv1.2150 - 600
Kv1.350 - 250

Note: The data in this table are hypothetical and based on the known pharmacology of other aminopyridine-based Kv channel blockers. These values require experimental confirmation.

Structure-Activity Relationship (SAR) Studies and Structural Optimization for Biological Activity

For Sigma Receptor Activity:

2-Aminopyridine Core: As discussed, this moiety is a key structural element in a new class of sigma receptor ligands. Its replacement of more lipophilic groups can shift the functional profile from agonism to antagonism at the σ(2) receptor.

N-Cyclohexyl Group: The bulky and lipophilic nature of the cyclohexyl group is a common feature in high-affinity sigma receptor ligands, particularly for the σ(2) subtype. researchgate.net Modifications to this group, such as changing its size or introducing polar substituents, would likely have a significant impact on binding affinity and selectivity.

3-Methyl Group: The methyl group on the pyridine ring can influence the electronic properties and steric profile of the molecule. Its presence may affect the orientation of the compound within the binding pocket of the sigma receptors, thereby influencing affinity and functional activity.

For Voltage-Gated Potassium Channel Modulation:

2-Aminopyridine Core: The position of the amino group on the pyridine ring is critical for Kv channel blocking activity. While 4-aminopyridine is a potent blocker, 2-aminopyridine derivatives also exhibit activity, though often with different potency and selectivity profiles.

N-Cyclohexyl Group: The N-substituent can significantly affect the interaction with the channel pore. The size and lipophilicity of the cyclohexyl group may enhance binding affinity by establishing favorable hydrophobic interactions within the channel.

3-Methyl Group: The methyl group could influence the pKa of the aminopyridine nitrogen, which is important for the interaction with the channel pore. It could also provide additional steric bulk that may favor binding to certain Kv channel subtypes over others.

Future SAR studies on this compound would involve the systematic modification of these three key structural components to probe their influence on sigma receptor binding, functional activity, and Kv channel modulation. Such studies would be instrumental in the optimization of this compound for improved potency, selectivity, and desired pharmacological properties.

Applications in Materials Science and Other Scientific Fields

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tailored by judicious selection of the organic linkers and metal nodes.

While there is a lack of specific literature detailing the use of N-cyclohexyl-3-methylpyridin-2-amine as a primary linker in MOF synthesis, its potential role can be inferred from studies on similar molecules. The pyridine (B92270) nitrogen and the exocyclic amine group offer potential coordination sites for metal ions, allowing the molecule to act as a ligand.

The bulky cyclohexyl group attached to the amine is a significant feature. Such steric hindrance can influence the resulting MOF topology. In some cases, sterically hindered linkers can prevent the formation of highly dense, interpenetrated frameworks, leading to more open structures with accessible pores. nih.gov The methyl group on the pyridine ring further adds to the steric profile and can influence the electronic properties of the pyridine nitrogen, affecting its coordination behavior.

Alternatively, this compound could be used as a functionalizing agent in pre-existing MOFs through post-synthetic modification. The amine group could be grafted onto open metal sites or other reactive functionalities within the MOF structure. This approach allows for the introduction of specific chemical properties into the MOF without altering its underlying framework.

The presence of the amine group in this compound makes MOFs functionalized with this or similar ligands promising candidates for carbon dioxide (CO2) capture. It is well-established that amine-functionalized MOFs can exhibit enhanced CO2 adsorption capacity and selectivity due to the specific chemical interaction between the basic amine groups and the acidic CO2 molecules. This interaction often leads to the formation of carbamate (B1207046) species, a mechanism that is particularly effective at capturing CO2 from flue gas streams at low partial pressures.

The table below presents CO2 uptake values for several amine-functionalized MOFs to provide a comparative context for the potential performance of materials functionalized with aminopyridine derivatives.

MOF MaterialFunctional GroupCO2 Uptake (mmol/g)Conditions
Mg-MOF-74-5.7298 K, 15 kPa
mmen-Mg/DOBPDCN,N'-dimethylethylenediamine~4.1313 K, 15 kPa
MIP-207-NH2-25%Amino group2.91298 K, 1 atm
ZJNU-98Aminopyridine1.45 (63.8 cm³/g)298 K, 1 atm

Corrosion Inhibition Properties and Mechanisms for Related Aminopyridine Derivatives

The study of corrosion inhibitors is crucial for protecting metallic materials from degradation in aggressive environments. Aminopyridine derivatives have been investigated as effective corrosion inhibitors, particularly for carbon steel in acidic media. x-mol.netchemmethod.com Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.

The inhibitor molecules can interact with the metal surface through the lone pair of electrons on the nitrogen atoms and the π-electrons of the pyridine ring. The presence of substituents on the pyridine ring, such as alkyl groups, can enhance the inhibition efficiency by increasing the electron density on the nitrogen atoms, which in turn strengthens the adsorption process.

To understand the mechanism of corrosion inhibition, the adsorption behavior of the inhibitor on the metal surface is often studied using adsorption isotherms. The Langmuir adsorption isotherm is frequently employed to describe the adsorption of aminopyridine derivatives on steel surfaces. x-mol.netresearchgate.net This model assumes that the inhibitor molecules form a monolayer on the metal surface at specific, homogeneous adsorption sites.

The degree of surface coverage (θ) is related to the concentration of the inhibitor (C), and a plot of C/θ versus C yields a straight line if the adsorption follows the Langmuir model. From the intercept of this line, the adsorption equilibrium constant (Kads) can be calculated. A high value of Kads indicates strong adsorption of the inhibitor on the metal surface, which is correlated with high inhibition efficiency.

The nature of the adsorption can be further elucidated by calculating the standard free energy of adsorption (ΔG°ads). Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). For many aminopyridine derivatives, the adsorption mechanism is found to be a combination of physisorption and chemisorption.

The following table summarizes the inhibition efficiency and adsorption isotherm data for several aminopyridine derivatives on mild steel in acidic solutions.

InhibitorMediumMax. Inhibition Efficiency (%)Adsorption Isotherm
2-(butylamino)-4-phenylnicotinonitrile0.5 M H2SO497.45Langmuir
4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene1 M HCl96.2Langmuir
Substituted 3-acetyl-pyridin-2(1H)-one derivative0.5 M HCl99.62Not specified

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